Sixfold Greater Potency Against PTP1B(1-405) Compared to Parent Compound MSI-1436
DPM-1001 exhibits a sixfold improvement in in vitro inhibitory potency against the long form of PTP1B (residues 1-405) compared to its parent analog MSI-1436 (trodusquemine) [1]. Using 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as the substrate, increasing concentrations of each inhibitor were tested for inhibition of PTP1B(1-405) [1].
| Evidence Dimension | In vitro inhibitory potency (IC50) against PTP1B(1-405) |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | MSI-1436 (trodusquemine): IC50 = 600 nM |
| Quantified Difference | Sixfold (6×) greater potency for DPM-1001 (100 nM vs 600 nM) |
| Conditions | In vitro enzyme inhibition assay using purified PTP1B(1-405) and DiFMUP fluorogenic substrate |
Why This Matters
Researchers requiring sub-100 nM PTP1B inhibition can achieve effective target engagement at lower compound concentrations with DPM-1001 than with MSI-1436, reducing potential off-target effects and conserving compound usage.
- [1] Krishnan N, Konidaris KF, Gasser G, Tonks NK. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models. J Biol Chem. 2018;293(5):1517-1525. doi:10.1074/jbc.C117.819110. PMID: 29217773; PMCID: PMC5798283. View Source
